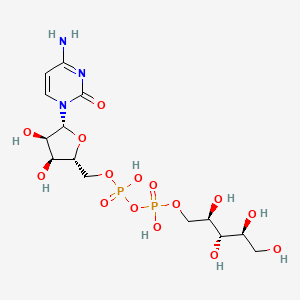

Cytidine diphosphate ribitol

Description

Historical Perspectives on CDP-Ribitol Discovery and Initial Characterization

The discovery of CDP-ribitol is intrinsically linked to the pioneering work of British chemist James Baddiley and his research group. In the 1950s, while investigating coenzyme A biosynthesis in Lactobacillus arabinosus, they identified significant quantities of soluble nucleotides, which were later characterized as cytidine (B196190) diphosphate-glycerol and cytidine diphosphate-ribitol. nih.gov This finding was crucial as it suggested, by analogy with the known roles of UDP-glucose and UDP-galactose in polysaccharide synthesis, that these novel CDP-linked compounds could be precursors for the synthesis of new types of polymers. nih.gov

Subsequent research by Baddiley's team confirmed this hypothesis, demonstrating that CDP-ribitol, along with CDP-glycerol, serves as the activated precursor for the biosynthesis of a class of anionic polymers found in the cell walls of Gram-positive bacteria. nih.gov These polymers, rich in phosphate (B84403) and containing either ribitol (B610474) or glycerol (B35011) phosphate repeating units, were named "teichoic acids," derived from the Greek word "teichos," meaning wall. nih.govwikipedia.orgrsc.org The initial structural work on CDP-ribitol was challenging due to the small amounts of material that could be isolated from natural sources. rsc.org To overcome this, a chemical synthesis of CDP-ribitol was developed, which not only confirmed the proposed structure but also provided material for further biosynthetic studies. rsc.org Early enzymatic studies showed that CDP-ribitol could be synthesized from cytidine triphosphate (CTP) and ribitol 5-phosphate by an enzyme isolated from bacteria, establishing the fundamental biosynthetic route. rsc.org

Phylogenetic Distribution and Evolutionary Conservation of CDP-Ribitol Biosynthetic Pathways

The biosynthesis of CDP-ribitol is a conserved process in many bacteria, primarily involving a two-step enzymatic pathway. The key enzymes are Ribitol-5-phosphate dehydrogenase (encoded by tarJ) and CDP-ribitol pyrophosphorylase (encoded by tarI). nih.govresearchgate.net TarJ, an NADPH-dependent reductase, converts D-ribulose 5-phosphate to ribitol 5-phosphate. nih.govnih.gov Subsequently, TarI, a cytidylyltransferase, catalyzes the reaction of ribitol 5-phosphate with CTP to form CDP-ribitol and pyrophosphate. nih.govnih.gov

These genes, tarI and tarJ, are often found adjacent to each other in the genomes of Gram-positive bacteria that produce ribitol-containing teichoic acids, such as Staphylococcus aureus, Bacillus subtilis W23, and Streptococcus pneumoniae. nih.govsci-hub.se In S. aureus, these genes are part of a larger gene cluster dedicated to teichoic acid synthesis. nih.gov Interestingly, S. aureus possesses a duplicated set of these genes, tarI'J' and tarIJ, although studies have shown that only the tarIJ pair is essential under normal laboratory conditions due to poor translation of the TarJ' enzyme. nih.govresearchgate.net In S. pneumoniae, tarI and tarJ are located within the lic region, a locus containing other genes essential for teichoic acid synthesis. nih.govnih.gov

The evolutionary history of these biosynthetic pathways reveals a mosaic pattern, with evidence of horizontal gene transfer shaping the distribution of different types of teichoic acid synthesis genes among bacterial species. asm.orgresearchgate.net For instance, some strains of Staphylococcus epidermidis, which typically produce glycerol-phosphate teichoic acids, have acquired the tarIJL gene cluster, likely from S. aureus, enabling them to produce ribitol-phosphate teichoic acid. researchgate.net In the Gram-negative bacterium Haemophilus influenzae, the synthesis of CDP-ribitol, required for its polysaccharide capsule, is catalyzed by a single bifunctional enzyme, Bcs1, which possesses both reductase and cytidylyltransferase domains. nih.govacs.org The cytidylyltransferase domain of Bcs1 is an orthologue of TarI, while the reductase domain is an analogue of TarJ, suggesting a convergent evolution of this biosynthetic capability. nih.govoup.com

| Organism | Genes for CDP-Ribitol Synthesis | Arrangement/Notes |

| Staphylococcus aureus | tarI, tarJ (and a duplicated set tarI', tarJ') | Genes are typically clustered. tarIJ is essential, while tarI'J' is not under standard conditions. nih.govnih.gov |

| Bacillus subtilis W23 | tarI, tarJ | Part of a gene cluster for ribitol-containing teichoic acid synthesis. nih.govf1000research.com |

| Streptococcus pneumoniae | tarI (spr1149), tarJ (spr1148) | Located in the lic gene region for teichoic acid synthesis. nih.govnih.gov |

| Haemophilus influenzae | bcs1 | A single bifunctional enzyme with both reductase and cytidylyltransferase domains. nih.govacs.org |

| Tetragenococcus halophilus | tarI, tarJ | Part of the tarIJL gene cluster for ribitol-containing wall teichoic acid synthesis. asm.org |

Comparative Overview of Diverse Biological Roles Attributed to CDP-Ribitol

The primary and most well-studied role of CDP-ribitol is as an essential precursor for the synthesis of wall teichoic acids (WTA) and, in some cases, lipoteichoic acids (LTA) in Gram-positive bacteria. wikipedia.orgasm.org WTAs are anionic polymers covalently linked to the peptidoglycan layer, extending to the cell surface. wikipedia.orgsci-hub.se They are crucial for numerous aspects of bacterial physiology, including:

Cell Shape and Division: WTAs are vital for maintaining proper cell shape, particularly in rod-shaped bacteria, and for regulating cell division. sci-hub.senih.gov

Cation Homeostasis: The negatively charged phosphate backbone of teichoic acids attracts and binds divalent cations like Mg²⁺ and Ca²⁺, contributing to the stability of the cell envelope. wikipedia.org

Pathogenesis and Antibiotic Resistance: In pathogenic bacteria like S. aureus, WTAs play a key role in virulence, host cell adhesion, and resistance to certain antibiotics, such as β-lactams in MRSA. sci-hub.senih.gov

Bacteriophage Receptors: In some bacteria, WTAs serve as receptors for bacteriophage attachment. For example, the ribitol-containing WTA of Tetragenococcus halophilus is the binding receptor for bacteriophage phiWJ7. asm.org

The polymerization of the ribitol-phosphate backbone of WTA is catalyzed by poly(ribitol phosphate) polymerases, such as TarK and TarL in S. aureus, which use CDP-ribitol as the substrate. rsc.orgnih.govwikipedia.org

Beyond Gram-positive bacteria, CDP-ribitol is a precursor for the type a and type b capsular polysaccharides of the Gram-negative pathogen Haemophilus influenzae, which are important virulence factors. nih.govnih.gov

A significant recent discovery has expanded the known roles of CDP-ribitol to mammals. It is now understood that CDP-ribitol is synthesized in humans by the enzyme isoprenoid synthase domain-containing protein (ISPD), also known as cytidine diphosphate-L-ribitol pyrophosphorylase A (CRPPA). glycoforum.gr.jpelifesciences.orgresearchgate.net In mammals, CDP-ribitol serves as the donor for the post-translational modification of α-dystroglycan, a key protein in the dystrophin-glycoprotein complex that links the cytoskeleton to the extracellular matrix in muscle and other tissues. glycoforum.gr.jpoup.com The enzymes FKTN (fukutin) and FKRP (fukutin-related protein) sequentially transfer ribitol phosphate from CDP-ribitol onto an O-mannose glycan on α-dystroglycan. glycoforum.gr.jpoup.com This modification is essential for the proper function of α-dystroglycan. Mutations in the genes encoding ISPD, FKTN, or FKRP lead to defective glycosylation, causing a group of congenital muscular dystrophies known as dystroglycanopathies. glycoforum.gr.jpoup.com

| Biological System | Polymer/Molecule Synthesized from CDP-Ribitol | Function |

| Gram-positive bacteria (e.g., S. aureus, B. subtilis) | Wall Teichoic Acid (WTA), Lipoteichoic Acid (LTA) | Cell wall structure, cell division, cation homeostasis, pathogenesis, phage reception. wikipedia.orgsci-hub.seasm.orgnih.gov |

| Gram-negative bacteria (e.g., H. influenzae) | Capsular Polysaccharide (types a and b) | Virulence factor. nih.govnih.gov |

| Mammals (including humans) | Ribitol-phosphate modification of α-dystroglycan | Linking cytoskeleton to extracellular matrix, muscle integrity. glycoforum.gr.jpoup.com |

Current State of Academic Research on CDP-Ribitol Metabolism and Function

Current research on CDP-ribitol is progressing on several fronts, driven by its importance in both bacterial pathogenesis and human disease.

A major area of investigation is the targeting of the CDP-ribitol biosynthetic pathway for the development of new antibiotics. Since WTA is crucial for the viability and virulence of many pathogenic Gram-positive bacteria, the enzymes involved in its synthesis, including TarI and TarJ, are considered attractive targets for novel antimicrobial drugs. nih.govbrownlab.ca The elucidation of the crystal structures of S. aureus TarI and TarJ, both alone and in complex with their substrates, provides a detailed molecular blueprint that can aid in the rational design of specific inhibitors. brownlab.ca

In the field of human genetics and medicine, research is intensely focused on understanding and treating dystroglycanopathies linked to faulty CDP-ribitol metabolism. The discovery that defects in the ISPD gene lead to reduced levels of CDP-ribitol and cause muscular dystrophy has opened new therapeutic avenues. nih.govresearchgate.net Studies have shown that supplementation with ribitol or its precursor ribose can increase cellular CDP-ribitol levels and partially restore the functional glycosylation of α-dystroglycan in patient cells and mouse models. elifesciences.orgoup.com This has led to the development of CDP-ribitol prodrugs, which are modified to be membrane-permeable, as a potential supplementation therapy. glycoforum.gr.jpresearchgate.net Research is also focused on developing sensitive detection methods, such as liquid chromatography-mass spectrometry (LC-MS), for CDP-ribitol in patient tissues and blood to facilitate rapid diagnosis and monitor treatment efficacy. oup.com

Furthermore, ongoing research continues to explore the diversity of teichoic acid structures and the regulation of their biosynthesis in response to environmental cues. asm.orgnumberanalytics.com This work aims to provide a deeper understanding of how bacteria adapt their cell surface, which has implications for bacterial evolution, antibiotic resistance, and host-pathogen interactions.

Structure

3D Structure

Properties

CAS No. |

3506-17-0 |

|---|---|

Molecular Formula |

C14H25N3O15P2 |

Molecular Weight |

537.31 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] hydrogen phosphate |

InChI |

InChI=1S/C14H25N3O15P2/c15-9-1-2-17(14(24)16-9)13-12(23)11(22)8(31-13)5-30-34(27,28)32-33(25,26)29-4-7(20)10(21)6(19)3-18/h1-2,6-8,10-13,18-23H,3-5H2,(H,25,26)(H,27,28)(H2,15,16,24)/t6-,7+,8+,10-,11+,12+,13+/m0/s1 |

InChI Key |

DPJKHFICSGCNIR-HRENORGGSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@H]([C@H]([C@H](CO)O)O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O |

Other CAS No. |

3506-17-0 |

Synonyms |

CDP ribitol cytidine diphosphate ribitol |

Origin of Product |

United States |

Molecular Biosynthesis of Cytidine Diphosphate Ribitol

Core Enzymatic Steps and Catalytic Mechanisms

The formation of CDP-ribitol is primarily a two-step process. It begins with the reduction of a pentose (B10789219) phosphate (B84403), followed by the transfer of a cytidylyl group from cytidine (B196190) triphosphate (CTP). In some organisms, these activities are carried out by a single bifunctional enzyme, while in others, they are performed by two separate, interacting proteins. nih.gov

D-Ribitol-5-Phosphate Cytidylyltransferase (CDP-Ribitol Pyrophosphorylase) Activity (EC 2.7.7.40)

The final step in CDP-ribitol biosynthesis is catalyzed by D-ribitol-5-phosphate cytidylyltransferase, also known as CDP-ribitol pyrophosphorylase. creative-enzymes.comwikipedia.org This enzyme belongs to the nucleotidyltransferase family and facilitates the transfer of a cytidylyl monophosphate (CMP) moiety from CTP to D-ribitol-5-phosphate, releasing pyrophosphate and forming CDP-ribitol. wikipedia.org The systematic name for this enzyme is CTP:D-ribitol-5-phosphate cytidylyltransferase. creative-enzymes.comwikipedia.org

The reaction is as follows: CTP + D-ribitol 5-phosphate ⇌ diphosphate (B83284) + CDP-ribitol wikipedia.org

In many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, the D-ribitol-5-phosphate cytidylyltransferase activity is encoded by the tarI gene (also known as spr1149 in S. pneumoniae). nih.govuniprot.org This enzyme is essential for the synthesis of teichoic acids, which are major components of the bacterial cell wall. nih.govwikipedia.org

In S. pneumoniae, the TarI (spr1149) protein is responsible for the synthesis of CDP-ribitol from ribitol (B610474) 5-phosphate and CTP. nih.govnih.gov Structural studies of TarI have provided insights into its substrate specificity. nih.govrcsb.org The tarI and tarJ genes, the latter encoding the reductase, are often found adjacent to each other in bacterial genomes, suggesting a functional linkage. nih.gov In S. aureus, TarI and TarJ form a functional complex to synthesize CDP-ribitol. nih.govacs.org The amino acid sequence of S. pneumoniae Spr1149 shows significant identity (47-51%) and similarity (70-71%) to TarI proteins from S. aureus and Bacillus subtilis. nih.gov

Table 1: Bacterial Homologs of D-Ribitol-5-Phosphate Cytidylyltransferase

| Organism | Gene Name | Protein Name | Function |

| Streptococcus pneumoniae | tarI (spr1149) | TarI | Synthesizes CDP-ribitol for teichoic acid precursors. nih.govnih.gov |

| Staphylococcus aureus | tarI | TarI | Forms a complex with TarJ to synthesize CDP-ribitol. nih.govuniprot.org |

| Bacillus subtilis | tarI | TarI | Implicated in the synthesis of ribitol-containing teichoic acid. nih.gov |

| Haemophilus influenzae | acs1 | Acs1 (bifunctional) | Possesses CDP-ribitol pyrophosphorylase activity. uniprot.org |

In mammals, the enzyme responsible for CDP-ribitol synthesis is the Isoprenoid Synthase Domain-Containing Protein (ISPD). nih.govresearchgate.net Despite its name suggesting a role in isoprenoid synthesis, which is absent in mammals, ISPD functions as a CDP-ribitol pyrophosphorylase. ibb.waw.plwhiterose.ac.uk Mutations in the ISPD gene are associated with certain forms of congenital muscular dystrophy, highlighting the importance of CDP-ribitol in the proper glycosylation of α-dystroglycan. nih.govresearchgate.net

Human ISPD is a cytoplasmic protein with a cytidylyltransferase domain at its N-terminus. ibb.waw.pl It catalyzes the formation of CDP-ribitol from CTP and ribitol-5-phosphate. ibb.waw.plelifesciences.org Functional studies have shown that ISPD can also utilize ribose-5-phosphate (B1218738) and ribulose-5-phosphate as substrates, though with lower efficiency than ribitol-5-phosphate. ibb.waw.plwhiterose.ac.uk The identity of the reaction product, CDP-ribitol, has been confirmed by mass spectrometry and NMR spectroscopy. ibb.waw.pl The enzyme exhibits negative cooperativity with increasing concentrations of D-ribitol-5-P, which may serve to prevent excessive production of CDP-ribitol. researchgate.net

Characterization of Bacterial TarI/Spr1149 Homologs

Ribulose 5-Phosphate Reductase Activity

The initial step in the biosynthesis of CDP-ribitol is the production of D-ribitol-5-phosphate. This is achieved through the reduction of D-ribulose-5-phosphate, a product of the pentose phosphate pathway. nih.govkhanacademy.org This reduction is catalyzed by a ribulose 5-phosphate reductase.

Table 2: Bacterial Homologs of Ribulose 5-Phosphate Reductase

| Organism | Gene Name | Protein Name | Function |

| Streptococcus pneumoniae | tarJ (spr1148) | TarJ | NADPH-dependent reduction of D-ribulose 5-phosphate. nih.govnih.gov |

| Staphylococcus aureus | tarJ | TarJ | Catalyzes the reduction of D-ribulose 5-phosphate to D-ribitol 5-phosphate. acs.orguniprot.org |

| Haemophilus influenzae | acs1 | Acs1 (bifunctional) | Possesses ribulose 5-phosphate reductase activity. uniprot.orguniprot.org |

The reduction of the keto group in D-ribulose-5-phosphate to a hydroxyl group to form D-ribitol-5-phosphate is dependent on the coenzyme Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (NADPH) as the electron donor. nih.govnih.gov The enzyme TarJ, for instance, consumes NADPH in the presence of ribulose 5-phosphate, but not NADH, indicating a specific requirement for NADPH. nih.gov The reaction involves the transfer of a hydride ion from NADPH to the carbonyl carbon of ribulose-5-phosphate. The pentose phosphate pathway is a primary source of cytosolic NADPH, which is essential for various anabolic reactions, including this reduction step. nih.govkhanacademy.org The reductase domain of these enzymes typically contains a Rossmann-like fold for NAD(P)-binding. uniprot.org In Haemophilus influenzae, the bifunctional enzyme Acs1 has an optimal pH of 7-8.4 for its D-ribulose 5-phosphate reductase activity. uniprot.org

Enzymatic Properties of Bacterial TarJ/Spr1148 Homologs

Bifunctional Enzyme Catalysis in Specific Organisms (e.g., Haemophilus influenzae Bcs1/Acs1)

In the Gram-negative pathogen Haemophilus influenzae, the synthesis of CDP-ribitol is catalyzed by a single bifunctional enzyme. nih.govacs.org This enzyme, known as Bcs1 in type b strains and Acs1 in type a strains, possesses two distinct catalytic domains. nih.govpsu.edu

The C-terminal domain of the enzyme functions as a reductase, while the N-terminal domain acts as a cytidylyltransferase. nih.govpsu.edu The reductase domain catalyzes the NADPH-dependent reduction of D-ribulose 5-phosphate to D-ribitol 5-phosphate. Subsequently, the cytidylyltransferase domain facilitates the reaction of D-ribitol 5-phosphate with cytidine triphosphate (CTP) to produce CDP-ribitol and pyrophosphate. nih.govuniprot.orgebi.ac.uk The reductase reaction has a catalytic rate (kcat) of 22 sec⁻¹, while the cytidyltransferase reaction has a kcat of 13 sec⁻¹. uniprot.org This bifunctional nature allows for the sequential conversion of the initial substrate to the final activated sugar nucleotide within a single polypeptide chain. nih.gov

Interestingly, while the cytidylyltransferase domain of Bcs1 from H. influenzae shares sequence similarity with the TarI enzyme found in Staphylococcus aureus, the reductase domain is unrelated to the corresponding TarJ enzyme in S. aureus. nih.govnih.gov This suggests a convergent evolution of the CDP-ribitol synthesis pathway, where different reductase domains were recruited to function with a conserved cytidylyltransferase. nih.gov

Substrate Precursor Pathways and Coenzyme Requirements

The synthesis of CDP-ribitol is intrinsically linked to central metabolic pathways that provide the necessary substrates and coenzymes.

Generation of Ribitol 5-Phosphate from Pentose Phosphate Pathway Intermediates

The precursor for the ribitol moiety, ribitol 5-phosphate, is derived from intermediates of the pentose phosphate pathway (PPP). ahajournals.orgresearchgate.net The PPP is a major route for glucose metabolism that generates pentose sugars and reducing power in the form of NADPH. libretexts.orgnumberanalytics.com The oxidative phase of the PPP converts glucose-6-phosphate into ribulose-5-phosphate. numberanalytics.comnih.gov In the subsequent step of CDP-ribitol biosynthesis, ribulose 5-phosphate is reduced to ribitol 5-phosphate. nih.govnih.gov This reaction is catalyzed by a ribulose 5-phosphate reductase. nih.gov

Utilization of Cytidine Triphosphate (CTP) as a Nucleotide Donor

Cytidine triphosphate (CTP) serves as the nucleotide donor for the activation of ribitol 5-phosphate. nih.govnih.gov The enzyme ribitol-5-phosphate cytidylyltransferase (TarI) catalyzes the transfer of a cytidylylmonophosphate (CMP) moiety from CTP to ribitol 5-phosphate, resulting in the formation of CDP-ribitol and the release of pyrophosphate. nih.govnih.govresearchgate.net CTP itself is a crucial nucleotide involved in various cellular processes, including the synthesis of RNA and phospholipids. patsnap.com

Role of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) in Reductive Steps

The reduction of ribulose 5-phosphate to ribitol 5-phosphate is a critical step that requires the reducing power of nicotinamide adenine dinucleotide phosphate (NADPH). nih.govnih.gov The enzyme responsible for this conversion, a ribulose 5-phosphate reductase (TarJ), is an NADPH-dependent alcohol dehydrogenase. nih.govnih.govoup.com The pentose phosphate pathway is a primary source of the NADPH required for this reductive biosynthesis. ahajournals.orglibretexts.orgmicrobenotes.com

Genetic Loci and Regulatory Architecture

The genes encoding the enzymes for CDP-ribitol synthesis are often found in specific gene clusters or operons within bacterial genomes, indicating a coordinated regulation of their expression with other genes involved in cell wall polysaccharide biosynthesis.

Organization of Bacterial Gene Clusters and Operons Governing CDP-Ribitol Synthesis (e.g., lic region in Streptococcus pneumoniae, tarIJ in Staphylococcus aureus)

In Streptococcus pneumoniae, the genes responsible for CDP-ribitol synthesis, tarI (spr1149) and tarJ (spr1148), are located within the lic region of the chromosome. nih.govnih.govasm.org This region also contains genes involved in the uptake and activation of choline (B1196258), a component of the pneumococcal teichoic acids. nih.govasm.orgasm.org The lic region is organized into operons, with tarI and tarJ being adjacent to each other. nih.gov The products of these genes, TarI and TarJ, are essential for the synthesis of CDP-ribitol, which is a precursor for both teichoic acids and some capsular polysaccharides in this organism. nih.govnih.govresearchgate.net Attempts to create deletion mutants of the tarIJ genes have been unsuccessful, suggesting that these genes are essential for the viability of S. pneumoniae. nih.govnih.govresearchgate.net

In Staphylococcus aureus, the genes for CDP-ribitol synthesis, tarI and tarJ, are also organized in a tandem arrangement. nih.gov These genes are part of a larger gene cluster responsible for the biosynthesis of wall teichoic acid (WTA), a major component of the cell wall in Gram-positive bacteria. researchgate.netasm.org The TarI and TarJ proteins in S. aureus form a functional complex to synthesize CDP-ribitol. nih.govnih.gov Some S. aureus strains possess a second, homologous set of these genes, designated tarI' and tarJ', which also have the same enzymatic activities. nih.govasm.orgomicsdi.org While the tarI'J'K genes are dispensable, the tarIJL cluster, which includes the gene for the subsequent polymerization step, is essential for WTA synthesis. asm.org The tarIJ genes provide the activated CDP-ribitol precursor for the polymerization of the poly-ribitol phosphate chains of WTA. asm.org

Genomic Duplications and Instances of Functional Redundancy in Bacterial Pathways

Genomic analysis of certain bacterial species has revealed instances of gene duplication within the CDP-ribitol biosynthesis pathway. A notable example is found in Staphylococcus aureus, which possesses a putative duplication of genes related to both CDP-ribitol synthesis and its subsequent polymerization into teichoic acid. nih.govnih.gov

S. aureus contains two homologous gene clusters: tarIJ and tarI'J'. nih.govnih.gov Both clusters are linked to the synthesis of CDP-ribitol. Studies involving gene deletion have demonstrated a functional redundancy between the polymerases encoded by genes in these regions (tarK and tarL). nih.gov However, the situation is different for the CDP-ribitol synthesis genes themselves. While a null mutant could be generated for the tarI'J' cluster, the tarIJ gene pair proved to be essential for the viability of the organism. nih.govnih.gov

Further investigation into this phenomenon revealed that the dysfunction in the tarI'J' cluster is not due to a lack of enzymatic capability but rather to the poor translation of the TarJ' enzyme. nih.govnih.gov TarJ' catalyzes the rate-limiting step in the formation of CDP-ribitol. This finding highlights a case where genomic duplication does not lead to complete functional redundancy, with one gene pair remaining essential while the other is largely non-functional under normal conditions. nih.gov

Table 2: Duplicated CDP-Ribitol Synthesis Genes in Staphylococcus aureus

| Gene Cluster | Essentiality | Functional Status | Reason for Dysfunction (if any) |

|---|---|---|---|

| tarIJ | Essential nih.govnih.gov | Fully Functional | N/A |

| tarI'J' | Non-essential nih.govnih.gov | Functionally Impaired | Poor translation of the TarJ' enzyme nih.gov |

Expression Profiles and Transcriptional Regulation of Biosynthetic Genes Across Species

The expression of genes involved in CDP-ribitol biosynthesis is subject to regulation that can vary across different species and conditions.

In Streptococcus pneumoniae, the biosynthetic genes tarI and tarJ are located within the lic region of the genome. nih.govresearchgate.net This region contains a cluster of genes essential for the synthesis of teichoic acids. nih.gov The expression of tarI and tarJ is linked to the metabolic state of the cell, particularly the pentose phosphate pathway, which supplies the initial substrate, D-ribulose-5-phosphate. researchgate.net Studies have shown that under conditions requiring increased teichoic acid synthesis, the expression of tarI and tarJ can be significantly upregulated. researchgate.net

In humans, the expression of the CDP-ribitol synthase ISPD (also known as CRPPA) is vital for the glycosylation of α-dystroglycan, a protein crucial for muscle integrity. researchgate.netresearchgate.net Mutations in the ISPD gene lead to dystroglycanopathies, a group of muscular dystrophies. genecards.org Research has shown that supplementation with ribitol or ribose can increase the intracellular levels of CDP-ribitol, suggesting that substrate availability can influence the output of the pathway, potentially enhancing the activity of mutant ISPD proteins. researchgate.net Furthermore, transcriptomic profiling of human breast cancer cells treated with ribitol revealed significant alterations in gene expression, including the upregulation of the KRAS gene and changes in pathways related to central carbon metabolism, nucleotide biosynthesis, and oxidative stress responses. plos.org This indicates that the availability of CDP-ribitol precursors can have wide-ranging effects on cellular gene expression and metabolism. plos.org

Table 3: Regulation and Expression of CDP-Ribitol Biosynthesis Genes

| Species | Gene(s) | Genomic Context | Regulation & Expression Notes |

|---|---|---|---|

| Streptococcus pneumoniae | tarI, tarJ | Located in the lic gene cluster nih.govresearchgate.net | Upregulated to increase teichoic acid synthesis; linked to the pentose phosphate pathway. researchgate.net |

| Humans | ISPD / CRPPA | N/A | Essential for α-dystroglycan glycosylation. researchgate.net Pathway output can be increased by substrate (ribose/ribitol) supplementation. researchgate.net Ribitol availability affects broad gene expression profiles in cells. plos.org |

Biological Functions and Physiological Significance of Cdp Ribitol

Contribution to Bacterial Cell Envelope Biogenesis and Maintenance

CDP-ribitol is indispensable for the proper assembly and upkeep of the bacterial cell envelope, a complex structure that provides shape, protection, and mediates interactions with the environment. Its contributions are most prominently observed in the formation of wall teichoic acids and, in some cases, lipoteichoic acids and capsular polysaccharides.

Wall Teichoic Acid (WTA) Assembly in Gram-Positive Bacteria

Wall teichoic acids (WTAs) are anionic polymers covalently linked to the peptidoglycan layer of most Gram-positive bacteria, including notable pathogens like Staphylococcus aureus and Streptococcus pneumoniae. wikipedia.orgnih.gov These polymers can constitute a significant portion of the cell wall's mass, up to 60%. nih.gov CDP-ribitol is the essential precursor for the synthesis of the polyribitol phosphate (B84403) backbone of the most common type of WTA. rsc.orgresearchgate.net The enzymes responsible for the synthesis of CDP-ribitol itself are typically encoded by the tarI and tarJ genes. asm.orgacs.org In S. pneumoniae, TarJ is an NADPH-dependent alcohol dehydrogenase that synthesizes ribitol-5-phosphate from ribulose-5-phosphate, and TarI is a cytidylyl transferase that then produces CDP-ribitol. asm.orgnih.gov

The assembly of the polyribitol phosphate chain of WTA occurs on a lipid carrier, undecaprenyl phosphate, at the cytoplasmic membrane. rsc.org The process is initiated by the transfer of N-acetylglucosamine-1-phosphate and then N-acetylmannosamine to the lipid carrier, catalyzed by TarO and TarA, respectively. mcmaster.ca Following the addition of a priming glycerol (B35011) phosphate unit by TarB, the polymerization of the main ribitol (B610474) phosphate chain commences. rsc.orgnih.gov

This crucial polymerization step is catalyzed by teichoic acid ribitol-phosphate polymerases, such as TarL. uniprot.orguniprot.org These enzymes sequentially transfer ribitol phosphate units from the activated donor, CDP-ribitol, to the growing polymer chain. uniprot.orguniprot.org In Staphylococcus aureus, TarL is responsible for synthesizing polymers that can exceed 40 ribitol phosphate units in length. uniprot.org Cryo-electron microscopy studies of S. aureus TarL have revealed a tetrameric structure with a membrane-binding platform and a glycosyltransferase domain where CDP-ribitol binds to facilitate the phosphotransfer reaction. nih.govmcmaster.capdbj.org

Table 1: Key Enzymes in WTA Ribitol Phosphate Polymerization

| Enzyme | Organism(s) | Function |

|---|---|---|

| TarL | Staphylococcus aureus, Bacillus subtilis | Polymerizes the main chain of ribitol phosphate units from CDP-ribitol. uniprot.orguniprot.org |

| TarK | Bacillus subtilis W23, Staphylococcus aureus | Involved in the initiation and polymerization of the ribitol phosphate chain. wikipedia.orgresearchgate.net |

Once synthesized, the complete polyribitol phosphate polymer is transported across the cytoplasmic membrane by an ABC transporter complex, typically composed of TarG and TarH. rsc.org The polymer is then covalently attached to the peptidoglycan layer. rsc.org This linkage occurs via a phosphodiester bond to the C6 hydroxyl group of N-acetylmuramic acid residues within the peptidoglycan. asm.org The linkage unit itself often consists of a disaccharide and a short chain of glycerol phosphate residues. nih.govresearchgate.netportlandpress.com

The ribitol phosphate units within the WTA chain are frequently modified with other molecules, such as D-alanine esters and N-acetylglucosamine (GlcNAc). nih.gov These modifications are critical for the physiological functions of WTA. For instance, D-alanylation introduces positive charges into the otherwise anionic polymer, influencing ion binding and interactions with host defense molecules. asm.org

WTAs, and by extension the CDP-ribitol from which they are derived, play a multitude of vital roles in Gram-positive bacteria:

Cell Wall Architecture and Integrity: WTAs are essential for maintaining the correct cell shape and for proper cell division. nih.gov Their absence leads to significant defects in these processes. nih.gov They also regulate the activity of autolysins, enzymes that break down peptidoglycan, thereby controlling cell wall turnover and preventing cell lysis. wikipedia.orgasm.org WTAs have been shown to regulate the cross-linking of peptidoglycan by controlling the localization of key enzymes like penicillin-binding protein 4 (PBP4). pnas.org

Permeability and Ion Trafficking: The dense, anionic nature of WTAs contributes to the physical and chemical barrier properties of the cell wall. nih.gov They help to control the movement of ions, nutrients, and other molecules through the cell envelope. asm.orgasm.org

Cation Homeostasis: The negatively charged phosphate groups in the WTA backbone create a high-capacity binding site for divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺). asm.org This sequestration of cations is crucial for maintaining the ionic balance at the cell surface and is important for the function of various membrane-bound enzymes. asm.orgasm.org

Covalent Linkage to Peptidoglycan and Associated Glycosyl Modifications

Structural Integration into Lipoteichoic Acid (LTA)

Lipoteichoic acids (LTAs) are another class of teichoic acids found in Gram-positive bacteria. wikipedia.org Unlike WTAs, LTAs are anchored to the cytoplasmic membrane via a glycolipid. wikipedia.org While the most common type of LTA has a polyglycerol phosphate backbone, some bacteria utilize ribitol phosphate in their LTA structures. asm.orgnih.govasm.org

For example, Streptococcus pneumoniae possesses a complex LTA (Type IV) that contains ribitol phosphate moieties within its repeating unit. asm.orgasm.org The biosynthesis of this type of LTA is also dependent on CDP-ribitol as the donor for these units. asm.orgnih.gov The repeating unit of pneumococcal teichoic acid consists of a complex oligosaccharide that includes ribitol-phosphate, which is further modified with phosphorylcholine. asm.orgasm.org

Capsular Polysaccharide Formation in Specific Gram-Negative Pathogens (e.g., Haemophilus influenzae)

While teichoic acids are characteristic of Gram-positive bacteria, CDP-ribitol also plays a vital role in the virulence of certain Gram-negative pathogens by serving as a precursor for their capsular polysaccharides. A prime example is Haemophilus influenzae, particularly serotypes a and b. asm.orgnih.gov The capsule is a major virulence factor for this organism, protecting it from the host's immune system.

In H. influenzae, the synthesis of CDP-ribitol is carried out by a bifunctional enzyme. acs.orgnih.gov For instance, the Acs1 protein in type a possesses both ribulose 5-phosphate reductase and CDP-ribitol pyrophosphorylase activities, converting ribulose 5-phosphate into CDP-ribitol in a two-step process. nih.gov This activated ribitol is then incorporated into the capsular polysaccharide, which for type a is a polymer of ribitol phosphate. nih.gov The presence of this capsule is directly linked to the pathogenicity of the bacterium.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Cytidine (B196190) diphosphate (B83284) ribitol (CDP-ribitol) |

| Ribitol phosphate |

| Peptidoglycan |

| Wall Teichoic Acid (WTA) |

| Lipoteichoic Acid (LTA) |

| N-acetylmuramic acid |

| Glycerol phosphate |

| N-acetylglucosamine (GlcNAc) |

| N-acetylmannosamine |

| Undecaprenyl phosphate |

| D-alanine |

| Ribulose-5-phosphate |

Impact on Bacterial Virulence, Host Interaction, and Intrinsic Antibiotic Resistance Mechanisms

In the realm of microbiology, CDP-ribitol is a crucial precursor for the synthesis of wall teichoic acids (WTAs) and lipoteichoic acids (LTAs), which are major anionic polymers in the cell wall of most Gram-positive bacteria. researchgate.net These polymers, often composed of repeating units of ribitol phosphate, are integral to numerous physiological processes, including the maintenance of cell shape, regulation of autolysins, and ion homeostasis. researchgate.netnih.gov The synthesis of CDP-ribitol is a critical step, catalyzed by a cytidylyltransferase (TarI) and a reductase (TarJ), which convert ribitol-5-phosphate to its activated CDP-bound form. researchgate.netuark.eduresearchgate.net

The significance of CDP-ribitol and the resulting teichoic acids extends directly to bacterial virulence and the intricate dance of host-pathogen interactions. Teichoic acids can mediate the adhesion of bacteria to host cells, a critical initial step in colonization and infection. nih.gov For instance, in Staphylococcus aureus, a major human pathogen, mutants lacking WTA exhibit a significantly reduced capacity for nasal colonization. researchgate.net Similarly, in Streptococcus pneumoniae, the absence of choline (B1196258) modifications on its ribitol phosphate-containing teichoic acids leads to a dramatic decrease in virulence. researchgate.net The enzymes responsible for CDP-ribitol synthesis, TarI and TarJ, are often essential for bacterial growth, highlighting their potential as targets for antimicrobial drug development. researchgate.netnih.gov In S. aureus, there are even duplicated gene clusters (tarIJ and tarI’J’) involved in CDP-ribitol synthesis, suggesting a functional redundancy that underscores the importance of this pathway. nih.govmdpi.com

Furthermore, the teichoic acid layer, built from CDP-ribitol-derived units, contributes to intrinsic antibiotic resistance mechanisms. The anionic nature of teichoic acids can influence the trafficking of charged molecules, including some antibiotics, across the cell envelope. researchgate.net While not a direct mechanism of resistance in the way an efflux pump or a drug-modifying enzyme is, the structural integrity and composition of the cell wall, which depends on CDP-ribitol, can impact the susceptibility of bacteria to certain antimicrobial agents, particularly those that target the cell wall. encyclopedia.pubresearchgate.net

Involvement in Mammalian Glycosylation Pathways

While for many years CDP-ribitol was thought to be exclusive to the bacterial world, groundbreaking research has unveiled its vital role in mammalian glycosylation, specifically in a pathway crucial for muscle and nerve cell function.

Ribitol Phosphate Modification of α-Dystroglycan in Eukaryotic Cells

In mammals, CDP-ribitol is the donor substrate for the post-translational modification of α-dystroglycan (α-DG), a highly glycosylated extracellular protein that is a key component of the dystrophin-glycoprotein complex (DGC). oup.com This complex forms a critical link between the actin cytoskeleton inside the cell and the extracellular matrix (ECM), providing structural stability to the cell membrane, particularly in muscle fibers. oup.com

A pivotal discovery in understanding α-DG function was the identification of a unique glycan structure containing tandemly linked ribitol phosphate units. uark.edumdpi.com This tandem ribitol-phosphate acts as a scaffold upon which a larger, ligand-binding glycan called matriglycan is built. nih.govelifesciences.org The presence and correct assembly of this entire structure are absolutely essential for α-DG to bind to its extracellular matrix ligands, such as laminin (B1169045), neurexin, and perlecan. nih.govpnas.org

The synthesis and transfer of ribitol phosphate onto α-dystroglycan involve a cascade of enzymes, several of which are encoded by genes implicated in a group of human genetic disorders. The synthesis of CDP-ribitol in mammals is catalyzed by the isoprenoid synthase domain-containing protein (ISPD), which functions as a CDP-ribitol pyrophosphorylase. researchgate.netmdpi.com

Once synthesized, CDP-ribitol serves as the donor substrate for two key glycosyltransferases: Fukutin (FKTN) and Fukutin-Related Protein (FKRP). researchgate.netmdpi.comnih.govmdpi.com These enzymes, located in the Golgi apparatus, work sequentially to transfer ribitol phosphate from CDP-ribitol onto a specific O-mannose glycan on α-DG. mdpi.comnih.govglycoforum.gr.jp FKTN transfers the first ribitol phosphate, and FKRP adds the second, creating the tandem ribitol phosphate structure. mdpi.comnih.gov The proper function of both FKTN and FKRP is a prerequisite for the subsequent addition of the matriglycan polymer by other enzymes like LARGE. elifesciences.orgfrontiersin.org

| Enzyme | Function | Substrate | Product | Associated Pathology |

| ISPD | Synthesizes CDP-ribitol | CTP and Ribitol-5-phosphate | CDP-ribitol | Dystroglycanopathy |

| FKTN | Transfers the first ribitol phosphate to α-dystroglycan | CDP-ribitol | Ribitol-phosphate-modified α-dystroglycan | Fukuyama Congenital Muscular Dystrophy (FCMD), a form of dystroglycanopathy |

| FKRP | Transfers the second ribitol phosphate to α-dystroglycan | Ribitol-phosphate-modified α-dystroglycan and CDP-ribitol | Tandem ribitol-phosphate-modified α-dystroglycan | Limb-girdle muscular dystrophy type 2I (LGMD2I) and other dystroglycanopathies |

Characterization of Tandem Ribitol Phosphate Structures

Essentiality for α-Dystroglycan Functional Maturation and Extracellular Matrix Ligand Binding

The functional maturation of α-dystroglycan is critically dependent on its correct glycosylation, with the CDP-ribitol-derived tandem ribitol phosphate structure playing an indispensable role. This structure forms the foundation for the elongation of the matriglycan, a repeating disaccharide of xylose and glucuronic acid. mdpi.comelifesciences.org It is this matriglycan that directly binds to laminin and other proteins in the extracellular matrix. pnas.orgnih.gov

Without the proper attachment of the tandem ribitol phosphate, the subsequent addition of matriglycan is halted, leading to a truncated, non-functional α-dystroglycan. nih.gov This hypoglycosylated α-dystroglycan is unable to bind to its extracellular ligands, severing the crucial link between the cell's interior and its external environment. nih.gov This disruption of the dystrophin-glycoprotein complex's function undermines the structural integrity of the cell membrane, particularly in tissues subjected to mechanical stress like skeletal muscle. oup.com

Molecular Implications for Dystroglycan-Associated Pathologies (Dystroglycanopathies)

Mutations in the genes encoding the enzymes of the CDP-ribitol glycosylation pathway are the direct cause of a group of inherited muscular dystrophies collectively known as dystroglycanopathies. nih.govnih.gov These disorders present with a wide spectrum of clinical severity, from the severe Fukuyama congenital muscular dystrophy (FCMD) and Walker-Warburg syndrome to the milder limb-girdle muscular dystrophies. mdpi.comnih.govoup.com

The underlying molecular defect in these diseases is the abnormal glycosylation of α-dystroglycan due to a deficiency in the synthesis or transfer of ribitol phosphate. nih.gov

Mutations in ISPD lead to a reduced production of CDP-ribitol, the essential donor substrate. researchgate.netnih.gov

Mutations in FKTN , the cause of FCMD, impair the transfer of the first ribitol phosphate. researchgate.netmdpi.com

Mutations in FKRP are responsible for a broad range of dystroglycanopathies, including limb-girdle muscular dystrophy 2I, and disrupt the addition of the second ribitol phosphate. researchgate.netnih.govnih.gov

Structural Biology and Enzymology of Cdp Ribitol Metabolic Enzymes

High-Resolution Structural Elucidation of Key Enzymes

The three-dimensional architecture of the enzymes involved in CDP-ribitol metabolism provides invaluable insights into their function, substrate specificity, and catalytic mechanisms. X-ray crystallography has been instrumental in revealing the atomic-level details of these proteins.

Crystal Structures of D-Ribitol-5-Phosphate Cytidylyltransferases (e.g., TarI, ISPD)

D-ribitol-5-phosphate cytidylyltransferases, such as TarI and its human homolog ISPD (isoprenoid synthase domain-containing protein), are central to CDP-ribitol synthesis. asm.orgresearchgate.net They catalyze the transfer of a cytidylylmonophosphate (CMP) group from cytidine (B196190) triphosphate (CTP) to D-ribitol-5-phosphate. asm.org

Crystal structures of TarI from various bacterial species, including Staphylococcus aureus, Bacillus subtilis, and Streptococcus pneumoniae, have been determined in both apo (unbound) and ligand-bound forms. enzymes.me.ukresearchgate.netbrownlab.caresearchgate.net These structures reveal a conserved catalytic core. For instance, the crystal structure of S. aureus TarI has been solved in its apo form and in complex with CTP or the product CDP-ribitol. enzymes.me.ukbrownlab.ca Similarly, the structure of B. subtilis TarI has been determined at a resolution of 2.30 Å. rcsb.org

In the human context, ISPD is responsible for synthesizing CDP-ribitol. researchgate.net Structural studies of bacterial ISPD orthologs, such as those from Burkholderia thailandensis and Mycobacterium paratuberculosis, have provided a framework for understanding the human enzyme. nih.govnih.gov The crystal structures of Burkholderia thailandensis IspD (BtIspD), both as an apo structure and in a complex with CTP, have been determined. nih.govresearchgate.net

| Enzyme | Organism | PDB Entry | Resolution (Å) | State |

|---|---|---|---|---|

| TarI | Bacillus subtilis | 4JIS | 1.78 | Apo |

| TarI | Staphylococcus aureus | 6XHQ | - | Complex with CDP-ribitol |

| TarI | Staphylococcus aureus | 6XHS | - | Complex with CTP |

| IspD | Bacillus subtilis | 5DDV | 2.30 | Apo |

| IspD | Burkholderia thailandensis | 4YS8 | - | Apo |

| IspD | Burkholderia thailandensis | 4ZDQ | - | Complex with CTP |

| IspD | Mycobacterium tuberculosis | 2XWN | 2.9 | Complex with CTP and Mg |

| TarI | Streptococcus pneumoniae | 2VSI | 2.75 | - |

Structural Insights into Ribulose 5-Phosphate Reductases (e.g., TarJ)

The synthesis of D-ribitol-5-phosphate, the substrate for TarI, is catalyzed by ribulose 5-phosphate reductases like TarJ. asm.org This enzyme utilizes NADPH to reduce D-ribulose-5-phosphate. asm.orgnih.gov The crystal structures of TarJ from Staphylococcus aureus have been determined in both the apo form and in complex with its cofactor NADPH. brownlab.capdbj.org These structures provide a detailed view of the enzyme's architecture and the binding mode of the nicotinamide (B372718) cofactor. brownlab.ca In Streptococcus pneumoniae, the enzyme responsible for this reduction is also designated as TarJ (spr1148). asm.orgrcsb.org

| Enzyme | Organism | PDB Entry | Resolution (Å) | State |

|---|---|---|---|---|

| TarJ | Staphylococcus aureus | 6XH9 | 3.2 | Apo |

| TarJ | Staphylococcus aureus | 6XHK | 3.0 | Complex with NADPH |

Detailed Active Site Characterization and Substrate Recognition Motifs

The crystal structures of these enzymes have illuminated the key residues and motifs responsible for substrate binding and catalysis. In D-ribitol-5-phosphate cytidylyltransferases, the active site is typically located in a cleft between domains. The binding of CTP and ribitol-5-phosphate is mediated by a network of hydrogen bonds and electrostatic interactions with conserved amino acid residues. researchgate.net For example, in S. aureus TarI, the structures reveal the mechanism of CDP-ribitol synthesis and the structural changes required for substrate binding. researchgate.netbrownlab.ca

In some bacterial IspD enzymes, a "P-loop" and other loops near the active site are crucial for the catalytic reaction. rcsb.orgresearchgate.net The binding of CTP can stabilize flexible loop regions, such as the "teens" loop (residues 13-19) in Burkholderia thailandensis IspD, bringing the enzyme into a catalytically competent conformation. nih.govnih.gov

Analysis of Conformational Changes During Catalysis and Ligand Binding

Ligand binding often induces significant conformational changes in these enzymes. The comparison of apo and ligand-bound structures of cytidylyltransferases reveals that the binding of CTP can lead to the ordering of flexible loops over the active site. nih.gov This induced-fit mechanism is essential for catalysis. In Bacillus subtilis IspD, concerted movements of the P-loop and adjacent loops are critical for the enzymatic reaction. rcsb.orgresearchgate.net Similarly, studies on Mycobacterium smegmatis and Mycobacterium tuberculosis IspD have highlighted potential flexibility in areas close to the active site, which is important for inhibitor design. pdbj.org

Kinetic and Mechanistic Analyses of Enzyme Activities

Understanding the kinetics and reaction mechanisms of CDP-ribitol metabolic enzymes is crucial for a complete picture of their function.

Steady-State Kinetic Studies of CDP-Ribitol Synthases and Related Enzymes

Steady-state kinetic analyses have been employed to determine the kinetic parameters and reaction order of CDP-ribitol synthases. nih.govacs.org In some bacteria, such as Haemophilus influenzae, CDP-ribitol synthase is a bifunctional enzyme (Bcs1) possessing both reductase and cytidylyltransferase activities. acs.orgnih.gov In others, like Staphylococcus aureus, these activities are carried out by two separate enzymes, TarJ and TarI, which form a functional complex. nih.govacs.org

Studies on both the bifunctional Bcs1 and the TarIJ complex have revealed that the reaction proceeds in a stepwise manner, with the reduction of D-ribulose-5-phosphate preceding the cytidylyl transfer. nih.govnih.gov Kinetic measurements have shown a significant preference for the cytidylyltransferase to act on D-ribitol-5-phosphate over D-ribulose-5-phosphate. nih.gov

In S. aureus, steady-state analysis of the TarIJ complex indicated a significant difference in the turnover rates of the two enzymatic activities, with the reductase (TarJ) being the rate-limiting step. nih.govacs.org Interestingly, rapid mixing experiments suggested that there is no substrate channeling within the TarIJ complex, meaning the intermediate, D-ribitol-5-phosphate, is released into the solvent before binding to the cytidylyltransferase active site. nih.govnih.gov

Kinetic analysis of Bacillus subtilis IspD showed that its CTP hydrolytic activity was more than twice as high as that from Escherichia coli. rcsb.orgresearchgate.net The K_m value for ribulose 5-phosphate for pneumococcal TarJ is higher than that for the corresponding enzymes in S. aureus. asm.org

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| TarJ | Streptococcus pneumoniae | Ribulose 5-phosphate | 61 | - | asm.org |

| TarJ | Staphylococcus aureus | Ribulose 5-phosphate | 11 | - | asm.org |

| TarJ' | Staphylococcus aureus | Ribulose 5-phosphate | 29 | - | asm.org |

| Bcs1 | Haemophilus influenzae | Ribulose 5-phosphate | 106 | - | asm.org |

| TarI | Staphylococcus aureus | CTP | - | 0.4 | asm.org |

| TarI' | Staphylococcus aureus | CTP | - | 0.8 | asm.org |

Characterization of Rate-Limiting Steps and Identification of Reaction Intermediates

The biosynthesis of cytidine diphosphate (B83284) ribitol (B610474) (CDP-ribitol) is a critical pathway for the production of cell wall teichoic acids in various Gram-positive bacteria and capsular polysaccharides in some Gram-negative bacteria. acs.orgnih.gov The synthesis occurs via a two-step process catalyzed by CDP-ribitol synthase enzymes. acs.org The first step involves the reduction of a pentose (B10789219) phosphate (B84403), and the second is a cytidylyl transfer. In organisms like Haemophilus influenzae, a single bifunctional enzyme, Bcs1, performs both reactions. acs.orgnih.gov In contrast, bacteria such as Staphylococcus aureus and Streptococcus pneumoniae utilize two separate, interacting proteins: a reductase (TarJ) and a cytidylyltransferase (TarI). acs.orgasm.org

Kinetic studies have been instrumental in dissecting this pathway, identifying the intermediate molecule, and determining the rate-limiting step. The key intermediate produced in the first step and consumed in the second is ribitol 5-phosphate . acs.orgasm.org This is formed from the NADPH-dependent reduction of D-ribulose 5-phosphate by the reductase enzyme (TarJ or the reductase domain of Bcs1). acs.orgasm.orgnih.gov Subsequently, the cytidylyltransferase (TarI or the cytidylyltransferase domain of Bcs1) catalyzes the reaction between ribitol 5-phosphate and cytidine triphosphate (CTP) to form CDP-ribitol and pyrophosphate. asm.orgwikipedia.org

Detailed steady-state analysis of the S. aureus TarIJ enzyme complex has revealed a significant disparity in the turnover rates of the two catalytic activities. acs.orgnih.gov The reductase activity of TarJ was found to be the rate-limiting step in the coupled reaction, with a turnover rate approximately 100-fold lower than that of the cytidylyltransferase activity of TarI. acs.orgnih.gov This finding was further supported by suppression analysis of tarIJ null mutants, which indicated that the dysfunction in a duplicated gene pair (tarI'J') was due to poor translation of the TarJ' enzyme, which catalyzes this rate-limiting step. nih.govnih.gov

Rapid mixing experiments with the TarIJ complex provided further insights into the dynamics of the intermediate. acs.orgnih.gov These studies showed a steady-state concentration of the ribitol 5-phosphate intermediate of approximately 12 μM. acs.orgnih.gov This concentration is about 100 times lower than the measured Michaelis constant (Km) for ribitol 5-phosphate in the cytidylyltransferase reaction, suggesting that the intermediate does not accumulate to saturating levels and that channeling is not a significant mechanism in this enzyme complex. acs.orgnih.gov

| Enzyme System | Organism | Rate-Limiting Step | Reaction Intermediate | Intermediate Concentration (Steady State) | Reference |

| TarIJ | Staphylococcus aureus | Reductase (TarJ) | Ribitol 5-phosphate | ~12 μM | acs.org, nih.gov |

| TarI'J' | Staphylococcus aureus | Reductase (TarJ') | Ribitol 5-phosphate | Not determined | nih.gov, nih.gov |

| Bcs1 | Haemophilus influenzae | Reductase domain | Ribitol 5-phosphate | Not determined | acs.org, nih.gov |

Investigation of Allosteric Regulation and Cooperativity in Enzyme Function

The regulation of enzyme activity is crucial for maintaining metabolic homeostasis, and allosteric control and cooperativity are key mechanisms. In the context of CDP-ribitol synthesis, evidence for such regulation has been observed in both bacterial and human enzymes. Allosteric regulation involves the binding of an effector molecule at a site other than the active site, causing a conformational change that modulates enzyme activity. Cooperativity, a form of allosteric regulation, occurs in multi-subunit or multi-domain proteins where the binding of a substrate or ligand to one site influences the binding affinity of other sites. byjus.com

In the human CDP-ribitol pyrophosphorylase, isoprenoid synthase domain-containing protein (ISPD) , which synthesizes CDP-ribitol from CTP and D-ribitol-5-P, studies have demonstrated negative cooperativity. researchgate.netresearchgate.net The substrate dependency of the reaction fits a hyperbolic curve with a Hill coefficient of 0.2, indicating that as the concentration of D-ribitol 5-phosphate increases, the enzyme's affinity for it decreases. researchgate.netresearchgate.net This characteristic is thought to be a mechanism to prevent the excessive production of CDP-ribitol within cells. researchgate.net

For the bacterial enzymes, while direct allosteric effectors have not been definitively identified, regulatory features have been suggested. In H. influenzae, the bifunctional enzyme Bcs1 is known to form higher-order oligomers, which may indicate a potential for allosteric regulation by heterotrophic effector molecules. acs.org Furthermore, the stabilization of the reductase activity of Bcs1 by its substrates, CTP and MgCl₂, suggests a level of biochemical regulation. acs.org

Product inhibition studies on the S. aureus TarIJ complex have elucidated its kinetic mechanism, which can be a form of regulation. acs.org The cytidylyltransferase reaction (TarI) follows an ordered bi-bi mechanism. acs.org Specifically, competitive inhibition was observed between the product, CDP-ribitol, and the substrate, CTP. acs.org This pattern suggests that CTP binds to the enzyme first, followed by ribitol 5-phosphate, and that the product CDP-ribitol is the last to be released. acs.org Such product inhibition can serve as a direct feedback mechanism to slow down the pathway when the final product accumulates.

| Enzyme | Organism | Regulatory Mechanism | Effector/Substrate | Effect | Reference |

| ISPD | Human | Negative Cooperativity | D-ribitol 5-phosphate | Decreased substrate affinity at high concentrations | researchgate.net, researchgate.net |

| Bcs1 | Haemophilus influenzae | Potential Allosteric Regulation | CTP, MgCl₂ | Stabilization of reductase activity | acs.org |

| TarI | Staphylococcus aureus | Product Inhibition | CDP-ribitol | Competitive inhibition with respect to CTP | acs.org |

Oligomerization States and Characterization of Protein-Protein Interactions within Biosynthetic Complexes

The quaternary structure and interaction between protein subunits are fundamental to the function of many enzymes, including those responsible for CDP-ribitol synthesis. In bacteria where the reductase and cytidylyltransferase are separate proteins, their association into a functional complex is essential.

In Staphylococcus aureus, the TarI (cytidylyltransferase) and TarJ (reductase) proteins form a stable, functional hetero-oligomeric complex. asm.orgnih.gov This interaction has been confirmed through native purification methods and functional assays showing that the complex is responsible for CDP-ribitol synthesis. acs.orgnih.govnih.gov A second, homologous pair of enzymes, TarI' and TarJ', also forms a hetero-oligomer. nih.govnih.gov Crystallographic studies of S. aureus TarI and TarJ, combined with crosslinking mass spectrometry analysis, have led to a proposed model of the complex as a heterotetramer. researchgate.net This structural arrangement is crucial for the coordinated, albeit non-channeled, synthesis of CDP-ribitol from D-ribulose 5-phosphate. acs.orgresearchgate.net

Similarly, in Streptococcus pneumoniae, the TarI (encoded by spr1149) and TarJ (encoded by spr1148) proteins are understood to function as a complex, as their genes are located adjacently in the genome, mirroring the arrangement in S. aureus. asm.org In contrast, Haemophilus influenzae employs a bifunctional enzyme, Bcs1, where the two catalytic domains are fused into a single polypeptide, obviating the need for intermolecular protein-protein interactions for the core synthesis pathway. acs.orgnih.gov However, Bcs1 itself can form higher-order oligomers, suggesting intermolecular associations may play a role in its regulation or stability. acs.org

Downstream enzymes that utilize CDP-ribitol also exhibit specific oligomerization states critical for their function. For instance, the human fukutin-related protein (FKRP), a ribitol-phosphate transferase that uses CDP-ribitol as a donor substrate, forms a tetramer in solution and in crystal structures. nih.gov Structural and functional studies have confirmed that a dimeric structure is the essential functional unit for FKRP's enzymatic activity, highlighting the importance of protein-protein interactions for the subsequent steps in glycan biosynthesis involving CDP-ribitol. nih.govresearchgate.net The polymerase TarL from S. aureus, which also uses CDP-ribitol, forms a higher-order oligomer that associates with the cell membrane. nih.gov

| Enzyme/Complex | Organism | Oligomerization State/Interaction | Method of Characterization | Functional Implication | Reference |

| TarI-TarJ | Staphylococcus aureus | Hetero-oligomer (proposed heterotetramer) | Native purification, Crystallography, Crosslinking Mass Spectrometry | Forms the functional CDP-ribitol synthase complex | acs.org, nih.gov, researchgate.net |

| TarI'-TarJ' | Staphylococcus aureus | Hetero-oligomer | Native purification | Forms a functional, but less efficiently translated, synthase complex | nih.gov, nih.gov |

| Bcs1 | Haemophilus influenzae | Bifunctional enzyme; forms higher-order oligomers | Biochemical assays | Both catalytic activities on one polypeptide; potential for regulation | acs.org, acs.org |

| FKRP | Human | Tetramer (functional unit is a dimer) | Crystallography, Solution studies (SEC-SAXS) | Essential for ribitol-phosphate transferase activity | researchgate.net, nih.gov |

Advanced Research Methodologies for Cdp Ribitol Investigation

Quantitative Analytical Techniques for Metabolite Profiling

Accurate measurement of CDP-ribitol and related metabolites is paramount for understanding its metabolic pathways and diagnosing associated disorders. Researchers employ several high-sensitivity analytical methods for this purpose.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of CDP-ribitol in complex biological samples like cells, tissues, and blood. oup.comoup.com This method allows for the direct measurement of CDP-ribitol concentrations, which can be correlated with enzyme function and disease states. oup.com For instance, reduced levels of CDP-ribitol have been identified in fibroblasts and muscle biopsies from patients with myopathies related to the CRPPA (ISPD) gene. oup.com

The methodology typically involves extraction of metabolites from homogenized tissues or cultured cells, followed by chromatographic separation and detection. A common approach utilizes a mixed-mode weak anion-exchange/reversed-phase column, which effectively separates highly polar, negatively charged nucleotide sugars. nih.govresearchgate.net The separation is often achieved using a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent. nih.gov

Detection by tandem mass spectrometry is performed in multiple-reaction monitoring (MRM) mode, which provides high specificity. In MRM, a specific precursor ion (the molecular ion of CDP-ribitol) is selected and fragmented, and a resulting characteristic product ion is monitored. For CDP-ribitol, a common transition monitored is from the precursor ion m/z 538.1 to the product ion m/z 324.1 in negative ion mode. nih.gov The use of isotopically labeled internal standards, such as ¹³C₅-CDP-ribitol, can further improve quantitative accuracy by accounting for variations in sample preparation and instrument response. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Chromatography Column | Mixed-mode weak anion-exchange/reversed-phase or ion-pair reversed-phase (e.g., Acquity HSS T3). | nih.govmdpi.com |

| Mobile Phase A | Aqueous buffer, such as 20 mM Triethylammonium acetate (B1210297) (TEA) or ammonium acetate. | nih.govnih.gov |

| Mobile Phase B | Organic solvent like acetonitrile, often mixed with the aqueous buffer. | researchgate.net |

| Ionization Mode | Negative Electrospray Ionization (ESI). | mdpi.com |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM). | nih.govmdpi.com |

| MRM Transition | Precursor ion (Q1): m/z 538.1 → Product ion (Q3): m/z 324.1. | nih.gov |

In this approach, an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate, is added to the mobile phase. This agent forms a neutral ion-pair with the negatively charged phosphate (B84403) groups of the nucleotide sugars, allowing them to be retained and separated on a non-polar reversed-phase column (e.g., ODS-4). researchgate.net The various nucleotide sugars are then detected by their UV absorbance, typically at 254 or 271 nm, corresponding to the absorbance maximum of the pyrimidine (B1678525) (cytosine) or purine (B94841) bases. This method can successfully separate isobaric compounds like UDP-glucose and UDP-galactose, which is crucial for comprehensive metabolic profiling. nih.gov

While LC-MS/MS directly quantifies the CDP-ribitol donor molecule, advanced mass spectrometry techniques are essential for elucidating the structure of the final glycans that incorporate ribitol (B610474) phosphate. nih.govfrontiersin.org Glycomics focuses on the analysis of the complete set of glycans in a sample, while glycoproteomics identifies the specific proteins and sites of glycosylation. ru.nlresearchgate.net

To analyze the structure of ribitol-containing glycans, such as those on α-dystroglycan or bacterial wall teichoic acids, the glycans are first released from the protein or cell wall backbone. elifesciences.orgnih.gov This can be achieved through chemical methods, like treatment with aqueous hydrofluoric acid (HF) to cleave phosphodiester bonds, or enzymatic digestion. elifesciences.org The released glycans are often derivatized, for example by permethylation, to improve their stability and ionization efficiency in the mass spectrometer. nih.gov

Subsequent analysis by tandem mass spectrometry (MS/MS) involves fragmenting the glycan ions to produce a spectrum of smaller fragments. The pattern of these fragments provides detailed information about the sequence of monosaccharides, their linkage positions, and the location of modifications like ribitol phosphate, allowing for precise structural determination. ru.nlelifesciences.org

High-Performance Liquid Chromatography (HPLC) for Nucleotide Sugar Analysis

Genetic Engineering and Molecular Biology Approaches

Investigating the function of CDP-ribitol and its biosynthetic enzymes heavily relies on the precise manipulation of genes in various model systems.

Genetic engineering provides powerful tools to study the impact of CDP-ribitol depletion or surplus. researchgate.net Targeted gene knockout, using technologies like CRISPR/Cas9, allows for the complete removal of a gene responsible for CDP-ribitol synthesis. For example, generating skeletal muscle-selective Ispd conditional knockout mice leads to a significant reduction in CDP-ribitol levels, resulting in abnormal α-dystroglycan glycosylation and a severe muscular dystrophy phenotype. nih.govresearchgate.net Similarly, in bacteria, deleting the tarO gene, which is upstream of CDP-ribitol synthesis, can be used to study the essentiality of the wall teichoic acid pathway. pnas.org Studies have shown that while deleting tarO is viable, deleting downstream genes like tarI or tarJ is lethal unless tarO is also deleted, revealing a lethal gain-of-function mechanism. asm.org

Gene knockdown, often achieved using small interfering RNA (siRNA), reduces the expression of a target gene without eliminating it completely. This approach has been used to lower the expression of the ISPD gene, confirming its role in α-dystroglycan glycosylation. google.comresearchgate.net

Conversely, overexpression systems are used to increase the production of a specific enzyme. Overexpressing the human ISPD gene in mouse models, particularly in combination with ribitol supplementation, has been shown to synergistically increase the levels of CDP-ribitol in muscle tissue and enhance the functional glycosylation of α-dystroglycan. nih.gov In bacteria, overexpression of the tarI and tarJ genes from an expression vector is a common method to produce the CDP-ribitol synthase enzymes for biochemical characterization. nih.gov

| Technique | Gene Target | Model System | Key Finding | Source |

|---|---|---|---|---|

| Conditional Knockout | Ispd (CRPPA) | Mouse (skeletal muscle) | Leads to reduced CDP-ribitol, abnormal α-DG glycosylation, and muscular dystrophy. | nih.govresearchgate.net |

| Gene Deletion | tarO, tarI, tarJ | Staphylococcus aureus | Deletion of late-pathway genes (tarI/J) is lethal, but this lethality is rescued by co-deletion of the initial gene (tarO). | asm.org |

| Gene Knockdown | ISPD | HEK293 Cells | Reduced ISPD expression leads to decreased α-dystroglycan glycosylation. | google.comresearchgate.net |

| Overexpression | ISPD | Mouse model (FKRP mutant) | Increases CDP-ribitol levels and enhances functional α-dystroglycan glycosylation. | nih.gov |

| Overexpression | tarI, tarJ | E. coli | Allows for purification and biochemical study of the CDP-ribitol synthase enzyme complex. | brownlab.canih.gov |

Site-directed mutagenesis is a technique used to make specific, targeted changes to the DNA sequence of a gene, resulting in specific changes to the amino acid sequence of the expressed protein. neb.com This method is indispensable for studying the structure-function relationships of enzymes involved in CDP-ribitol synthesis, such as ISPD/CRPPA in humans or the TarI/TarJ complex in bacteria. brownlab.caoup.com

By altering amino acids in the proposed active site or substrate-binding pocket of an enzyme and then measuring the resulting enzyme activity, researchers can identify critical residues for catalysis and substrate recognition. For example, studies have confirmed that disease-causing missense mutations in the human ISPD gene result in an enzyme with reduced CDP-ribitol synthase activity. oup.com

In bacteria, crystallographic analysis of the S. aureus TarI and TarJ enzymes, combined with mutagenesis, has provided detailed molecular insights into the mechanism of CDP-ribitol synthesis. brownlab.ca These studies reveal the structural changes required for binding CTP and ribitol-5-phosphate and for catalysis, which can aid in the rational design of inhibitors against the wall teichoic acid biosynthesis pathway. brownlab.ca

Development and Application of Reporter Gene Assays for Pathway Activity Monitoring

Reporter gene assays are powerful molecular tools used to study the regulation of gene expression. thermofisher.comnih.gov In the context of the cytidine (B196190) diphosphate-ribitol (CDP-ribitol) pathway, these assays are instrumental in monitoring the activity of promoters for genes involved in its biosynthesis. This is particularly relevant for understanding how bacteria regulate the production of wall teichoic acid (WTA) and how mammalian cells control dystroglycan glycosylation. nih.govnih.govglycoforum.gr.jp

The fundamental principle involves linking a specific gene's regulatory sequence (promoter) to a reporter gene that produces an easily detectable protein. thermofisher.compromega.de When the promoter is active, it drives the transcription of the reporter gene, and the resulting protein product can be quantified. promega.de Common reporter genes include those encoding luciferase, beta-galactosidase, and green fluorescent protein (GFP). thermofisher.combmglabtech.com Luciferase-based systems are frequently employed due to their high sensitivity and wide dynamic range. nih.govpromegaconnections.com

In a typical application, a plasmid containing the promoter of a key CDP-ribitol pathway gene (e.g., tarI, tarJ, or ISPD) fused to a luciferase gene is introduced into cells. nih.govpromega.ro These cells are then subjected to various conditions or potential inhibitors. The activity of the pathway is inferred by measuring the luminescence produced by the luciferase enzyme. A decrease in luminescence would suggest that the specific condition or compound inhibits the promoter's activity, thereby downregulating the CDP-ribitol pathway. nih.govpromega.ro

For instance, researchers have used luciferase promoter reporter assays to study the regulation of late-stage polyribitol phosphate WTA biosynthesis in Staphylococcus aureus. nih.gov By fusing promoter fragments to a luciferase reporter plasmid, they can measure promoter activity under different growth conditions. nih.gov This approach can be adapted for high-throughput screening to identify small molecules that inhibit the WTA biosynthetic pathway, offering a pathway-specific method to discover new antibiotic candidates. nih.govtechnion.ac.il Dual-reporter assays, which use a second, constitutively expressed reporter for normalization, enhance the accuracy of these experiments by correcting for variables like transfection efficiency and cell viability. promega.depromegaconnections.com

In Vitro Enzymatic Reconstitution and Biochemical Characterization Assays

In vitro enzymatic reconstitution is a cornerstone technique for dissecting complex biochemical pathways by studying their individual components in a controlled, cell-free environment. This approach has been critical in elucidating the specific functions of enzymes involved in CDP-ribitol synthesis in both bacteria and mammals. nih.govnih.gov The process involves cloning, expressing, and purifying the enzymes of interest, then combining them with their putative substrates to observe the resulting chemical reactions. nih.govasm.org

In Staphylococcus aureus, the pathway for poly(ribitol phosphate) WTA biosynthesis has been successfully reconstituted in vitro. nih.govnih.gov This work clarified the roles of several "Tar" enzymes. For example, it was shown that TarI and TarJ work together as a functional CDP-ribitol synthase complex, converting ribulose 5-phosphate to CDP-ribitol. acs.orgresearchgate.net Similarly, the function of TarL as a bifunctional enzyme with both primase and polymerase activities for the ribitol phosphate chain was established through these methods. nih.gov

Biochemical characterization assays are performed in conjunction with reconstitution to determine the specific properties of each enzyme, such as substrate specificity, kinetic parameters (Km, kcat), and optimal reaction conditions (pH, temperature, metal ion requirements). asm.orgacs.org For example, the enzyme TarI from Streptococcus pneumoniae was biochemically characterized as a cytidylyltransferase that synthesizes CDP-ribitol from CTP and ribitol 5-phosphate. nih.gov Its crystal structure was solved with and without bound CDP, providing a rationale for its substrate specificity. nih.gov Likewise, studies on the human enzyme ISPD (isoprenoid synthase domain-containing protein) confirmed its function as a cytidylyltransferase that produces CDP-ribitol, the essential donor for the functional glycosylation of α-dystroglycan. glycoforum.gr.jpebi.ac.uk

These detailed biochemical studies provide definitive evidence of enzyme function and are essential for understanding the molecular basis of diseases caused by defects in the pathway, such as certain muscular dystrophies, and for designing specific enzyme inhibitors. ebi.ac.ukmdpi.com

| Enzyme/Complex | Organism | Function | Substrates | Product |

| TarI/TarJ | Staphylococcus aureus | CDP-ribitol synthase | Ribulose 5-phosphate, CTP, NADPH | CDP-ribitol |

| Bcs1 | Haemophilus influenzae | Bifunctional CDP-ribitol synthase (reductase and cytidylyltransferase) | Ribulose 5-phosphate, CTP, NADPH | CDP-ribitol |

| TarI (spr1149) | Streptococcus pneumoniae | Ribitol-5-phosphate cytidylyltransferase | Ribitol 5-phosphate, CTP | CDP-ribitol |

| ISPD | Human | D-ribitol-5-phosphate cytidylyltransferase | Ribitol 5-phosphate, CTP | CDP-ribitol |

| TarL | Staphylococcus aureus | Ribitol-phosphate primase and polymerase | CDP-ribitol, Linker-P-P-Und | Poly(ribitol phosphate)-P-P-Und |

| PCYT2 | Human | Ethanolamine-phosphate cytidylyltransferase, also shows CDP-glycerol synthase activity | Glycerol-3-phosphate, CTP | CDP-glycerol |

Metabolic Labeling Strategies and Bioorthogonal Chemistry in Glycan Research

Metabolic labeling is a technique used to introduce a chemical reporter into a biomolecule of interest as it is being synthesized by a cell. mdpi.com When combined with bioorthogonal chemistry—chemical reactions that can occur inside living systems without interfering with native biochemical processes—it becomes a powerful strategy for visualizing and studying glycans, including polymers derived from CDP-ribitol like teichoic acids. mdpi.comwhiterose.ac.uk

The strategy involves feeding cells a modified version of a natural metabolic precursor. google.com This "unnatural" precursor contains a bioorthogonal functional group, such as an azide (B81097) or an alkyne. whiterose.ac.uk The cell's enzymes recognize the modified precursor and incorporate it into the target macromolecule. For studying teichoic acids, researchers have successfully used precursors like azido-modified choline (B1196258) or synthesized 1-azido-analogues of D-ribitol-5-phosphate. whiterose.ac.uknih.gov

Once the labeled glycan is synthesized and displayed on the cell surface, the bioorthogonal handle is used for detection. A probe molecule containing a complementary functional group and a fluorescent tag is added to the cells. nih.gov A highly specific and efficient "click chemistry" reaction, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), covalently attaches the fluorescent probe to the metabolically incorporated reporter. nih.gov This allows for the direct visualization of newly synthesized glycans using fluorescence microscopy, enabling studies of their localization and dynamics with high spatial and temporal resolution. nih.govresearchgate.net

This methodology has been applied to study the insertion of teichoic acids into the cell wall of Streptococcus pneumoniae. nih.gov By using a one-pot, two-step approach with azido-choline and a DIBO-linked fluorophore, researchers could perform pulse-chase experiments revealing that teichoic acid and peptidoglycan synthesis are largely concurrent processes. nih.gov These chemical tools are invaluable for interrogating glycan biosynthesis and function in their native cellular context. whiterose.ac.ukresearchgate.net

| Metabolic Precursor | Bioorthogonal Handle | Bioorthogonal Reaction | Application |

| Azido-choline | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Labeling teichoic acids in S. pneumoniae |

| Propargyl-choline | Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Labeling teichoic acids in S. pneumoniae |

| 1-Azido-D-ribitol-5-phosphate analogues | Azide | Click Chemistry (e.g., SPAAC) | Probes for in vitro enzyme assays and in vivo glycan labeling |

| Azidoacetyl modified sialic acids | Azide | Staudinger Ligation or Click Chemistry | Studying sialoglycan expression and trafficking |

Establishment and Utilization of Animal and Cellular Models for Pathway Perturbation Studies